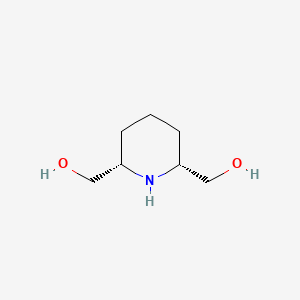

((2R,6S)-Piperidine-2,6-diyl)dimethanol

Descripción

((2R,6S)-Piperidine-2,6-diyl)dimethanol is a chiral piperidine derivative featuring two hydroxymethyl groups at the 2- and 6-positions of the saturated six-membered ring. This compound is part of the broader class of bis-alcohol piperidine ligands, which are notable for their conformational rigidity, enhanced basicity, and ability to participate in hydrogen bonding and coordination chemistry . Its stereochemistry and functional groups make it a valuable scaffold in asymmetric synthesis, catalysis, and pharmaceutical applications.

Propiedades

Fórmula molecular |

C7H15NO2 |

|---|---|

Peso molecular |

145.20 g/mol |

Nombre IUPAC |

[(2S,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol |

InChI |

InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2/t6-,7+ |

Clave InChI |

MCEPYPBCTYUNDH-KNVOCYPGSA-N |

SMILES isomérico |

C1C[C@@H](N[C@@H](C1)CO)CO |

SMILES canónico |

C1CC(NC(C1)CO)CO |

Origen del producto |

United States |

Actividad Biológica

((2R,6S)-Piperidine-2,6-diyl)dimethanol is a chiral compound characterized by two hydroxymethyl groups attached to the piperidine ring. Its unique structure enhances its solubility and reactivity, making it a candidate for various biological applications. This article explores the biological activity of this compound, including its potential therapeutic uses, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H15NO2

- Molecular Weight : Approximately 143.23 g/mol

- Structure : The compound features a piperidine core with hydroxymethyl groups at the 2 and 6 positions.

Biological Activity Overview

Research indicates that ((2R,6S)-Piperidine-2,6-diyl)dimethanol exhibits promising biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity, potentially effective against various bacterial strains.

- Antiviral Effects : Preliminary investigations indicate potential antiviral properties, warranting further exploration into its mechanisms of action.

- Neuropharmacological Effects : Due to its piperidine structure, it may influence central nervous system activity, making it a candidate for neuropharmacological studies.

The biological activity of ((2R,6S)-Piperidine-2,6-diyl)dimethanol can be attributed to its ability to interact with specific biological targets. Interaction studies have focused on:

- Binding Affinity : The compound's structure allows it to bind effectively to various receptors and enzymes.

- Hydrogen Bonding : The presence of hydroxymethyl groups facilitates hydrogen bonding with biological macromolecules, enhancing its bioactivity .

Case Studies

Several studies have investigated the biological activity of ((2R,6S)-Piperidine-2,6-diyl)dimethanol:

-

Antimicrobial Study :

- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperidine derivatives, including ((2R,6S)-Piperidine-2,6-diyl)dimethanol.

- Results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

-

Neuropharmacological Assessment :

- Research conducted on the neuropharmacological effects indicated that compounds with a piperidine structure could modulate neurotransmitter systems.

- ((2R,6S)-Piperidine-2,6-diyl)dimethanol was shown to affect dopamine and serotonin receptor activity in vitro.

Comparative Analysis

To better understand the significance of ((2R,6S)-Piperidine-2,6-diyl)dimethanol within its class of compounds, a comparative analysis with structurally similar compounds is provided below.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone | Contains a ketone group | Known for central nervous system effects |

| Piperidine | Basic piperidine structure | Foundational structure for many derivatives |

| 1-(4-Hydroxyphenyl)piperidin-4-ol | Hydroxylated phenyl group | Exhibits significant analgesic properties |

| ((2R,6S)-Piperidine-2,6-diyl)dimethanol | Two hydroxymethyl groups | Enhanced solubility and reactivity |

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Key Findings and Insights

Conformational Flexibility: Piperidine-based bis-alcohols like ((2R,6S)-Piperidine-2,6-diyl)dimethanol exhibit enhanced conformational rigidity compared to aromatic pyridine analogues, enabling precise stereochemical control in catalysis .

Hydrogen Bonding vs. Steric Effects : Hydroxymethyl groups favor hydrogen-bonding interactions, while bulkier substituents (e.g., propan-2-ol) prioritize steric stabilization in metal complexes .

Electronic Modulation : Halogenation of pyridine derivatives (e.g., 4-iodo) tailors redox properties for specialized applications like radiopharmaceuticals .

Pharmaceutical Relevance : Structural hybridization (e.g., dipyridamole analogues) improves metabolic stability, highlighting the importance of scaffold diversification in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.